2-Benzoyl-5-fluorobenzoic acid
Overview
Description
2-Benzoyl-5-fluorobenzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, where the benzoyl group is substituted at the second position and a fluorine atom at the fifth position of the benzene ring
Mechanism of Action
Target of Action
It’s known that fluorobenzoic acids, in general, are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
For instance, 2-Fluorobenzoyl chloride, a related compound, reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Biochemical Pathways
It’s known that fluorobenzoic acids can be metabolized by microorganisms . For example, 3-fluorobenzoic acid is a sole carbon and energy source for Sphingomonas sp. HB1 and is catabolized via the benzoate-degrading pathway .
Pharmacokinetics
The metabolism of fluorinated drugs has been studied, and it’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs .
Result of Action
Fluorobenzoic acids are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting they may have a wide range of biological effects .
Action Environment
It’s known that the physicochemical properties of fluorinated compounds can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides, which can be converted to benzoic acids by adjusting the reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and oxidation under controlled conditions to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzoyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Benzoyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoic acid
- 3-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,6-Difluorobenzoic acid
Uniqueness
2-Benzoyl-5-fluorobenzoic acid is unique due to the presence of both a benzoyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in other similar compounds .
Properties
IUPAC Name |
2-benzoyl-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMKHGIHVGNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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